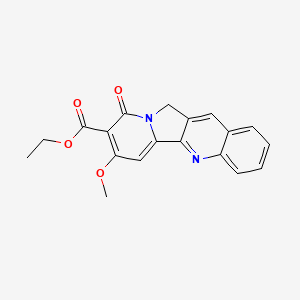
Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of indolizinoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of appropriate indole derivatives with quinoline precursors under controlled conditions. The reaction conditions often include the use of anhydrous solvents, such as acetonitrile, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indolizinoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced indolizinoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate: Another complex indolizinoquinoline derivative with similar structural features.
2-((2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl: A compound with a similar core structure but different functional groups.
Uniqueness
Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and carboxylate functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
32889-94-4 |
|---|---|
Molekularformel |
C19H16N2O4 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
ethyl 7-methoxy-9-oxo-11H-indolizino[1,2-b]quinoline-8-carboxylate |
InChI |
InChI=1S/C19H16N2O4/c1-3-25-19(23)16-15(24-2)9-14-17-12(10-21(14)18(16)22)8-11-6-4-5-7-13(11)20-17/h4-9H,3,10H2,1-2H3 |
InChI-Schlüssel |
QXEKBRFTLMLECO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


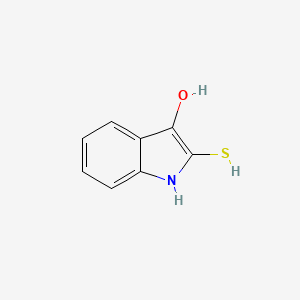
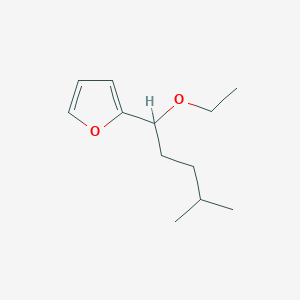
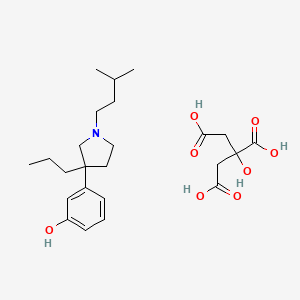
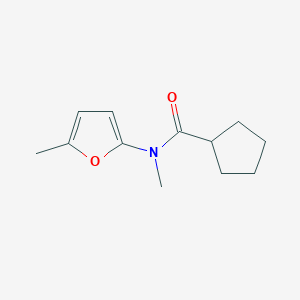
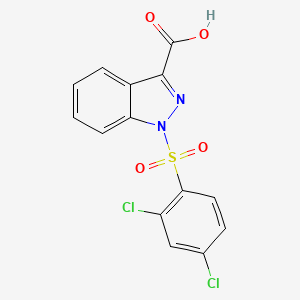
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
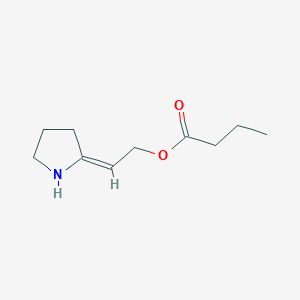
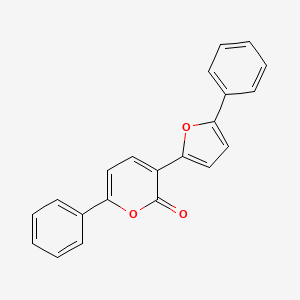
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
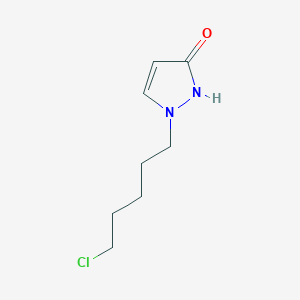
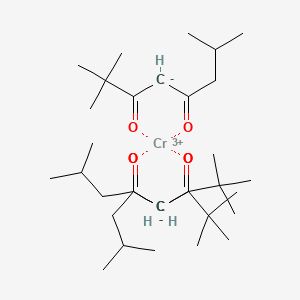
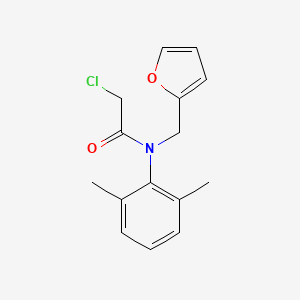
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)
